L-alaninamide

説明

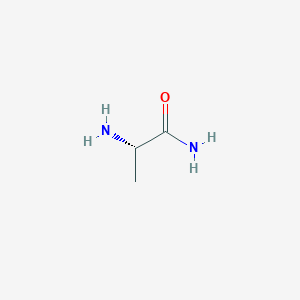

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMLIDZJXVVKCW-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223470 | |

| Record name | Alaninamide, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-05-2 | |

| Record name | L-Alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaninamide, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaninamide, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANINAMIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOD06L4T27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Alaninamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of L-alaninamide, with a particular focus on its commonly used hydrochloride salt. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is an amino acid derivative.[1] For practical laboratory and industrial applications, it is frequently utilized in its more stable hydrochloride salt form, this compound hydrochloride.[2][3] The quantitative properties of this compound and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₃H₈N₂O[4] | C₃H₉ClN₂O[2][5] |

| Molecular Weight | 88.11 g/mol [4] | 124.57 g/mol [5] |

| Melting Point | 74-76 °C[6] | 167-172 °C[2][5] or 212-217 °C[7] |

| Boiling Point | 247.4±23.0 °C (Predicted)[6] | 269.7°C at 760 mmHg[7] |

| Density | 1.062±0.06 g/cm³ (Predicted)[6] | ~1.307 g/cm³[2][5] |

| pKa | 15.99±0.50 (Predicted)[6] | 7.9 at 37 °C[8] |

| Specific Optical Rotation | Not specified | +10° to +12° (c=1 in MeOH)[9] |

| Appearance | White to off-white solid[6] | White crystalline powder[2][5] |

| Solubility | Not specified | Soluble in water; slightly soluble in ethanol; soluble in polar organic solvents like N,N-dimethylformamide; poor solubility in ether.[2][5][10] |

| pH | Not specified | Around 4.5 (in solution)[2][5] |

Chemical Structure

This compound is the amide derivative of the amino acid L-alanine, where the carboxylic acid hydroxyl group is replaced by an amino group.[1][6] Its structure contains a chiral center at the alpha-carbon, inherited from L-alanine, which is crucial for stereoselective synthesis in pharmaceutical applications.[11] The presence of both an amine and an amide group provides multiple sites for chemical modification.[11]

Table 2: Structural Identifiers for this compound and this compound Hydrochloride

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | (2S)-2-aminopropanamide[4] | (2S)-2-aminopropanamide hydrochloride[5] |

| SMILES | C--INVALID-LINK--N[4] | Cl.C--INVALID-LINK--C(N)=O[5] |

| InChI Key | HQMLIDZJXVVKCW-REOHCLBHSA-N[4] | FIAINKIUSZGVGX-DKWTVANSSA-N[5] |

Experimental Protocols: Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves a two-step process starting from L-alanine.[2][12] This process includes an initial esterification followed by ammonolysis.

Detailed Methodology:

-

Esterification of L-Alanine:

-

To a 1000 mL three-necked flask, add 500 g of methanol and 100 g of L-alanine.[13]

-

Slowly add 90 mL of thionyl chloride dropwise to the flask, ensuring the reaction temperature is maintained below 35 °C.[13]

-

After the addition is complete, transfer the flask to a water bath and heat to reflux, ensuring the complete removal of the generated SO₂ gas.[13]

-

-

Ammonolysis:

-

Work-up and Crystallization:

-

Raise the temperature of the water bath to 55 °C to remove any remaining ammonia gas and concentrate the solution to approximately 300 mL.[13]

-

Slowly add 34.5 mL of 10% hydrochloric acid dropwise to adjust the pH to 1.55.[13]

-

Seal the acidified mixture and place it in a refrigerator for 12 hours.[13]

-

Add 400 mL of acetone to induce crystallization.[13]

-

Collect the resulting white crystals by filtration, wash them with a suitable solvent, and dry them at 45 °C for 12 hours.[13]

-

This procedure is reported to yield approximately 85 g of this compound hydrochloride.[13]

Visualizations

Caption: A flowchart illustrating the key stages in the synthesis of this compound hydrochloride.

Caption: Logical diagram of this compound's applications in pharmaceutical research and development.

Applications in Drug Development and Research

This compound hydrochloride serves as a versatile building block in medicinal chemistry and drug discovery.[3][11] Its utility stems from its structural features, which allow for a wide range of chemical modifications.[11]

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of a variety of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[2][3] It is also used in the preparation of novel amide derivatives of steroidal compounds with glucocorticoid activity.[13]

-

Peptide Synthesis: Due to its amino acid origin, this compound is used in the synthesis of peptide-based drugs and peptide mimetics, which can offer improved stability and bioavailability compared to natural peptides.[3][11]

-

Research Tool: In medicinal chemistry, it is employed as a model compound for studying enzyme interactions and metabolic pathways.[2][5] By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR), a critical step in optimizing lead compounds.[3] Recent studies have explored novel alaninamide derivatives for their potential as antiseizure and antinociceptive therapies.[14] Hyperpolarized L-(1-¹³C)alaninamide has also been investigated as an in vivo sensor for aminopeptidase N activity, pH, and CO₂.[8]

References

- 1. This compound (CHEBI:21217) [ebi.ac.uk]

- 2. This compound HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]

- 6. This compound CAS#: 7324-05-2 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Hyperpolarized (1-13C)Alaninamide Is a Multifunctional In Vivo Sensor of Aminopeptidase N Activity, pH, and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Page loading... [guidechem.com]

- 11. nbinno.com [nbinno.com]

- 12. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

- 13. This compound hydrochloride | 33208-99-0 [chemicalbook.com]

- 14. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of L-Alaninamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-alaninamide hydrochloride is a crucial building block in medicinal chemistry and drug discovery, primarily utilized as a key intermediate in the synthesis of a wide range of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[1] Its stable, water-soluble nature also makes it a valuable component in peptide synthesis.[2][3] This technical guide provides an in-depth overview of the primary synthetic route to this compound hydrochloride, complete with detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

| Property | Value | Reference |

| CAS Number | 33208-99-0 | [4] |

| Molecular Formula | C₃H₉ClN₂O | [1] |

| Molecular Weight | 124.57 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 167-172 °C[1], 212-217 °C[4], 217 °C[7], 196-199 °C[6], 210-220 °C[3] | |

| Solubility | Soluble in water; slightly soluble in ethanol and methanol; soluble in DMSO (slightly) | [1][4][5] |

| Density | ~1.307 g/cm³ at room temperature | [1] |

| Optical Rotation | [α] = +11.1° to +11.4° | [8] |

| pH | ~4.5 (in solution) | [1] |

Synthesis of this compound Hydrochloride from L-Alanine

The most common and industrially scalable method for the synthesis of this compound hydrochloride proceeds via a two-step, one-pot reaction starting from L-alanine. The first step involves the esterification of L-alanine to form the L-alanine methyl ester hydrochloride intermediate. This is immediately followed by ammonolysis of the ester to yield the desired this compound, which is then acidified to form the hydrochloride salt.

A general workflow for this synthesis is depicted below.

References

- 1. This compound HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 33208-99-0,this compound hydrochloride | lookchem [lookchem.com]

- 5. This compound hydrochloride | 33208-99-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound hydrochloride | 33208-99-0 | FA38403 [biosynth.com]

- 8. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

L-Alaninamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Alaninamide, and its more commonly utilized hydrochloride salt, is a versatile amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. Derived from the natural amino acid L-alanine, its structure incorporates a primary amide in place of the carboxylic acid, providing a unique reactive handle for chemical modifications. This technical guide provides an in-depth overview of this compound's core properties, synthesis, and its applications in the development of novel therapeutics, tailored for researchers, scientists, and professionals in the field of drug development.

Core Data Presentation

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below for easy reference and comparison.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 7324-05-2[1][2] | 33208-99-0[3][4][5] |

| Molecular Formula | C₃H₈N₂O[1] | C₃H₉ClN₂O[3][4] |

| Molecular Weight | 88.11 g/mol [1][2] | 124.57 g/mol [4][6] |

| Appearance | - | White crystalline powder[3] |

| Solubility | - | Soluble in water[3] |

| Melting Point | - | 217 °C[7] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the preparation of this compound hydrochloride involves the esterification of L-alanine followed by ammonolysis. The following protocol is a representative example based on established procedures.

Materials:

-

L-Alanine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Ammonia (NH₃)

-

Acetone

-

Hydrochloric acid (HCl)

Procedure:

-

Esterification: L-Alanine is suspended in methanol in a three-necked flask. The flask is cooled in an ice bath, and thionyl chloride or hydrogen chloride gas is slowly added while maintaining a low temperature (e.g., ≤35 °C) to form the methyl ester hydrochloride.

-

Ammonolysis: The reaction mixture containing the L-alanine methyl ester hydrochloride is then subjected to ammonolysis. This is typically achieved by adding ammonia to the cooled solution and allowing it to react, often overnight at room temperature.

-

Work-up and Crystallization: Excess ammonia and methanol are removed under reduced pressure. The resulting residue is treated to remove ammonium chloride, often by filtration. The pH of the filtrate is then adjusted with hydrochloric acid to an acidic pH (e.g., ~1.5). The product, this compound hydrochloride, is then precipitated by the addition of a non-polar solvent like acetone.

-

Purification: The crystalline product is collected by filtration, washed with a suitable solvent (e.g., acetone or methanol), and dried to yield the final product.

Synthesis of Novel Alaninamide Derivatives for Antiseizure and Antinociceptive Therapies

This compound serves as a key intermediate in the synthesis of novel therapeutic agents. The following is a generalized workflow for the synthesis of alaninamide derivatives with potential antiseizure and antinociceptive properties, based on recent research.

Workflow:

-

Boc-Protection: The synthesis often begins with Boc-protected DL-alanine, which is coupled with a desired amine (e.g., a 4-arylpiperazine derivative) using a coupling agent like carbonyldiimidazole (CDI).

-

Deprotection: The Boc protecting group is then removed from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA), to yield the corresponding amine derivative.

-

Acylation: The final alaninamide derivatives are obtained by acylating the deprotected amine with an appropriate acyl chloride, such as acetyl chloride.

-

Purification: The crude product is purified, typically by column chromatography, to yield the final, pure compound.

Visualizations

Logical Workflow for Synthesis of Alaninamide Derivatives

The following diagram illustrates the general workflow for the synthesis of novel alaninamide derivatives, highlighting the key stages from starting materials to the final compounds.

Caption: General synthetic workflow for novel alaninamide derivatives.

Hypothetical Signaling Pathway for this compound Derivative Action

While the precise signaling pathways for many novel this compound derivatives are still under investigation, a plausible mechanism of action for those with antiseizure and antinociceptive effects involves the modulation of ion channels and neurotransmitter systems. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical signaling pathway for this compound derivative action.

References

- 1. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. peptide.com [peptide.com]

Solubility of L-alaninamide in Organic Solvents: A Technical and Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alaninamide, an amide derivative of the amino acid L-alanine, serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a scarcity of publicly available quantitative solubility data for this compound, this document focuses on a theoretical framework for solubility prediction, detailed experimental protocols for its determination, and the application of thermodynamic models for data correlation. This guide is intended to equip researchers with the necessary tools to effectively work with this compound in a variety of solvent systems.

Introduction

This compound, with the chemical formula C₃H₈N₂O, is a chiral molecule featuring both a primary amine and a primary amide functional group.[1] This dual functionality imparts a polar character to the molecule, which governs its solubility behavior. Understanding its solubility is paramount for optimizing synthetic routes and developing effective purification strategies, such as crystallization. This guide will explore the theoretical underpinnings of this compound's solubility, provide a practical methodology for its experimental determination, and discuss thermodynamic models for analyzing solubility data.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility. This compound's polarity, stemming from its amine and amide groups capable of hydrogen bonding, suggests a greater affinity for polar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, similar to this compound. Therefore, this compound is expected to exhibit moderate to good solubility in lower-chain alcohols. Solubility is likely to decrease as the alkyl chain length of the alcohol increases (e.g., propanol, butanol), due to the decreasing polarity of the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can act as hydrogen bond acceptors but not donors. While some interaction with the N-H and O=C groups of this compound is possible, the solubility is anticipated to be lower than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant difference in polarity, this compound is expected to have very low solubility in nonpolar solvents.

It is important to distinguish this compound from its hydrochloride salt. This compound hydrochloride is reported to be soluble in water and slightly soluble in ethanol.[2][3] The salt form significantly increases aqueous solubility.

Table 1: Predicted and Reported Qualitative Solubility of this compound and its Hydrochloride Salt

| Solvent Class | Solvent | Predicted Solubility of this compound | Reported Solubility of this compound Hydrochloride |

| Polar Protic | Water | Soluble | Soluble[2][3] |

| Methanol | Moderately to Highly Soluble | Slightly Soluble[4] | |

| Ethanol | Moderately Soluble | Slightly Soluble[2][3] | |

| Propanol | Sparingly to Moderately Soluble | No Data Available | |

| Butanol | Sparingly Soluble | No Data Available | |

| Polar Aprotic | Acetone | Sparingly Soluble | No Data Available |

| Ethyl Acetate | Sparingly Soluble | No Data Available | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Slightly Soluble[4] | |

| N,N-Dimethylformamide (DMF) | Soluble | Soluble[3] | |

| Nonpolar | Hexane | Insoluble | Poorly Soluble[3] |

| Toluene | Insoluble | No Data Available | |

| Ether | Insoluble | Poorly Soluble[3] |

Experimental Determination of Solubility

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[5][6] It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.

Detailed Experimental Protocol: Isothermal Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the solution through a syringe filter, also pre-warmed/cooled to the experimental temperature, into a pre-weighed, dry container (e.g., a small beaker or evaporating dish). This step is critical to prevent precipitation of the solute due to temperature changes.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution to determine the mass of the solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is evaporated, place the container in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant mass is achieved.

-

Cool the container in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

Calculations:

-

Mass of solvent: Mass of solution - Mass of dissolved this compound

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

-

Mole fraction solubility (x): Moles of this compound / (Moles of this compound + Moles of solvent)

Thermodynamic Modeling of Solubility

Once experimental solubility data at different temperatures are obtained, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to correlate the temperature dependence of solubility.[7][8] It is expressed as:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A , B , and C are empirical parameters obtained by fitting the experimental data. 'A' and 'B' relate to the non-ideality of the solution, while 'C' accounts for the effect of temperature on the enthalpy of fusion.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, related to solubility) and temperature.[9][10] The ideal form of the equation is:

ln(x) = -ΔHsol / (R * T) + ΔSsol / R

where:

-

x is the mole fraction solubility.

-

ΔHsol is the molar enthalpy of solution.

-

ΔSsol is the molar entropy of solution.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

By plotting ln(x) versus 1/T, a linear relationship is often observed, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively. This provides valuable insight into the thermodynamics of the dissolution process.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains limited in the public domain, this guide provides a robust framework for its theoretical prediction and experimental determination. The polar nature of this compound, conferred by its primary amine and amide groups, suggests a preference for polar protic solvents. For precise quantitative data, the isothermal gravimetric method is a reliable experimental approach. Subsequent correlation of temperature-dependent solubility data with thermodynamic models like the modified Apelblat and van't Hoff equations can yield valuable insights into the dissolution process. This comprehensive approach will aid researchers in the effective utilization of this compound in various chemical and pharmaceutical applications.

References

- 1. This compound | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]

- 3. This compound HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound hydrochloride [chembk.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CHM 112 Lecture 26 [chm.uri.edu]

L-Alaninamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-alaninamide. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and pharmaceutical development settings. This document outlines the known chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Chemical Properties and Stability Profile

This compound, in its commonly used hydrochloride salt form, is a white to off-white crystalline solid. A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property is a critical factor in determining appropriate storage and handling procedures. The stability of this compound is influenced by several environmental factors, including temperature, humidity, pH, and light.

General Stability

Under recommended storage conditions, this compound hydrochloride is a stable compound. However, exposure to adverse conditions can lead to degradation. The primary degradation pathway is the hydrolysis of the amide bond, yielding L-alanine and ammonia. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

Incompatible Materials

To ensure stability, this compound should not be stored with strong oxidizing agents or strong acids, as these can promote chemical degradation.

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the quality of this compound. The following conditions are recommended based on information from safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | 10°C to 25°C. Refrigeration is also an acceptable practice. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas, such as nitrogen. | Prevents exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Container | Tightly closed containers. | Protects from moisture and atmospheric contaminants. |

| Environment | A dry and well-ventilated area. | The hygroscopic nature of the compound necessitates a low-humidity environment to prevent water absorption. |

| Light Exposure | Store protected from light. | While specific photodegradation studies on this compound are not readily available, it is a general best practice for chemical storage. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental for developing stability-indicating analytical methods and for ensuring the quality of the substance over time. The primary degradation routes are hydrolysis, and to a lesser extent, thermal degradation.

Figure 1: Potential degradation pathways of this compound.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the primary amide group. This reaction is catalyzed by both acid and base and results in the formation of L-alanine and ammonia. The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for this compound is not available in the public domain, studies on similar small-chain amino acid amides like asparagine and glutamine show that the rate of hydrolysis increases at pH values away from neutral.[1][2]

Thermal Degradation

At elevated temperatures, amino acids and their derivatives can undergo more complex degradation reactions. For this compound, high temperatures could potentially lead to deamination (loss of the amino group) or decarboxylation (loss of the amide group as CO2 and subsequent reactions). These pathways are generally less common under typical storage conditions but can become significant during certain manufacturing processes or if the substance is exposed to extreme heat.

Experimental Protocols for Stability Assessment

A crucial aspect of managing this compound is the ability to assess its stability and purity over time. This is typically achieved through forced degradation studies and the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to validate the specificity of the analytical method. The following table outlines a typical protocol for a forced degradation study of this compound.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2-8 hours). | Formation of L-alanine and ammonia. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time (e.g., 2-8 hours). | Formation of L-alanine and ammonia. |

| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours). | Potential for minor degradation, though the primary amide and amino groups are relatively stable to oxidation under these conditions. |

| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for an extended period (e.g., 24-48 hours). | Potential for deamination or decarboxylation products, though significant degradation may require higher temperatures. |

| Photodegradation | Expose a solution of this compound to a light source according to ICH Q1B guidelines. | To assess the potential for light-induced degradation. |

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The following is a proposed HPLC method suitable for the analysis of this compound and its primary degradation product, L-alanine.

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-10 min: 5% B; 10-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm (for derivatized amino groups) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for underivatized compounds. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is often required for UV detection of amino acids and their amides. |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve this compound in a suitable diluent (e.g., water or mobile phase A) to a known concentration. |

This method would need to be fully validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the intended application.

Figure 2: Workflow for stability testing of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and pharmaceutical development. Due to its hygroscopic nature, strict adherence to recommended storage conditions—cool, dry, and under an inert atmosphere in tightly sealed containers—is paramount. The primary degradation pathway is hydrolysis to L-alanine and ammonia, which can be monitored using a validated stability-indicating HPLC method. The information and protocols provided in this guide serve as a comprehensive resource for ensuring the long-term integrity of this compound.

References

A Technical Guide to Commercial Sources of High-Purity L-Alaninamide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for high-purity L-alaninamide, a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines key quality attributes, analytical methodologies for purity assessment, and a workflow for qualifying suppliers to ensure a consistent and reliable supply chain for research, development, and manufacturing.

Introduction to this compound and its Pharmaceutical Significance

This compound, in its hydrochloride salt form (CAS No. 33208-99-0), is a versatile building block in medicinal chemistry. Its primary amine and amide functionalities, coupled with its chiral center, make it a valuable precursor in the synthesis of a wide range of pharmaceuticals. The stereochemistry of this compound is of paramount importance, as the biological activity and safety profile of the final drug product are often dependent on the correct enantiomeric form.[1][2] Consequently, access to high-purity, enantiomerically pure this compound is a critical starting point for many drug discovery and development programs.

Commercial Supplier Landscape for High-Purity this compound Hydrochloride

A number of chemical suppliers offer this compound hydrochloride at various purity grades. For pharmaceutical applications, it is essential to source material with well-characterized purity profiles and from suppliers who can provide comprehensive analytical documentation and support. The following table summarizes a selection of commercial suppliers and their typical product specifications. It is important to note that specifications can vary by batch and grade, and it is crucial to obtain a lot-specific Certificate of Analysis (CoA) before purchase and use.

Table 1: Commercial Suppliers and Typical Specifications for this compound Hydrochloride

| Supplier | Product Name | CAS No. | Purity (Typical) | Form | Grades Offered | Key Analytical Data Often Provided |

| Biosynth | This compound hydrochloride | 33208-99-0 | >98% | White Crystalline Powder | Research, GMP Manufacturing | Certificate of Analysis, NMR, HPLC |

| Thermo Fisher Scientific | This compound hydrochloride | 33208-99-0 | 95% - >98% | White to Off-White Powder | Research, Laboratory | Certificate of Analysis, Purity by HPLC |

| Chem-Impex International | L-Alanine amide hydrochloride | 33208-99-0 | ≥98% (HPLC) | White crystals or crystalline powder | Research, Pharmaceutical | Certificate of Analysis, HPLC, Optical Rotation |

| TCI (Tokyo Chemical Industry) | This compound Hydrochloride | 33208-99-0 | >97.0% (N) | White to Almost white powder to crystal | Research | Certificate of Analysis, Purity by Titration |

| Qingdao Fengchen Technology | This compound HCl or Hydrochloride BP EP USP | 33208-99-0 | High Purity | White crystalline powder | Pharmaceutical Grade | Conforms to BP, EP, USP standards |

Quality Control and Analytical Methodologies

Ensuring the purity and stereochemical integrity of this compound hydrochloride is a critical step in the drug development process.[3] Key quality attributes to consider include chemical purity, enantiomeric excess, residual solvents, and elemental impurities. The following sections detail the typical experimental protocols for assessing these parameters.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the chemical purity of this compound hydrochloride. A reversed-phase method is typically employed to separate the main component from any related impurities.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and a blank (mobile phase) onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Excess Determination by Chiral HPLC

The enantiomeric excess (e.e.) is a critical quality attribute for chiral molecules like this compound.[4] Chiral HPLC is the most common and reliable method for separating and quantifying the L- and D-enantiomers.[5][6]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess

-

Instrumentation: HPLC system with a UV or polarimetric detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one derivatized with cellulose or amylose carbamate, is often effective for separating amino acid derivatives.[7]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. The exact ratio will need to be optimized for the specific column used.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a low wavelength (e.g., 210-220 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject a solution of the this compound hydrochloride and, if available, a racemic standard to confirm the elution order of the enantiomers. The enantiomeric excess is calculated using the following formula: e.e. (%) = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound hydrochloride and for identifying any organic impurities.[8][9]

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

Data Analysis: The resulting spectrum should be consistent with the known structure of this compound hydrochloride. Key signals to look for include a doublet for the methyl protons, a quartet for the alpha-proton, and broad signals for the amine and amide protons. The chemical shifts and coupling constants should be compared to a reference spectrum or literature data.

Supplier Qualification Workflow for Pharmaceutical Raw Materials

For drug development professionals, selecting and qualifying a supplier for a critical raw material like this compound is a multi-step process that requires careful consideration of quality, regulatory compliance, and supply chain reliability.[10][11][12][13][14] The following workflow provides a systematic approach to supplier qualification.

Caption: A workflow for qualifying suppliers of this compound.

Conclusion

The selection of a commercial source for high-purity this compound is a critical decision in the pharmaceutical development process. A thorough understanding of the required quality attributes, the analytical methods used to verify them, and a robust supplier qualification process are essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the commercial landscape and make informed decisions when sourcing this important chiral intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. reagent.co.uk [reagent.co.uk]

- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. This compound hydrochloride(33208-99-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Vendor and Material Qualification in Pharma: Ensuring Quality from Source to Site – Pharma Validation [pharmavalidation.in]

- 11. Procedure for Qualification of Vendors for Raw Material and Packaging Materials | Pharmaguideline [pharmaguideline.com]

- 12. simplerqms.com [simplerqms.com]

- 13. Supplier Qualification: Definition, Process, Steps and Guidelines - QCADVISOR [qcadvisor.com]

- 14. pharmout.net [pharmout.net]

L-Alaninamide: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Alaninamide, a derivative of the amino acid alanine, and its hydrochloride salt are common reagents in pharmaceutical and chemical research. Understanding the safety profile and proper handling procedures for these compounds is critical to ensure a safe laboratory environment. This technical guide provides a comprehensive overview of the safety data for this compound and its hydrochloride salt, along with detailed handling, storage, and emergency protocols.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for this compound and its hydrochloride salt, compiled from various safety data sheets.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O | [1],[2] |

| Molecular Weight | 88.11 g/mol | 124.57 g/mol | [3],[1] |

| Appearance | White to off-white solid | White crystalline powder | [4],[2] |

| Melting Point | 74-76 °C | 212-217 °C | [5],[4] |

| Boiling Point | 247.4±23.0 °C (Predicted) | 269.7°C at 760 mmHg | [6],[4] |

| Solubility | No data available | Soluble in water; slightly soluble in ethanol and DMSO. | [6],[3] |

| pKa | 15.99±0.50 (Predicted) | No data available | [4] |

| Density | 1.062±0.06 g/cm³ (Predicted) | ~1.307 g/cm³ | [3],[4] |

Table 2: Hazard Identification and GHS Classification for this compound Hydrochloride

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Skin Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation | [7] |

| Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation | [7] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation | [7] |

Experimental Protocols: A Note on Data Availability

The safety data presented in supplier Safety Data Sheets (SDSs) are typically summaries of toxicological studies. Detailed experimental protocols for these studies, such as the specific methods for determining acute toxicity (LD50/LC50) or skin sensitization, are not included in these documents and are not publicly available. The information provided is intended to guide safe handling practices rather than to enable the replication of toxicological experiments. To the best of current knowledge, detailed toxicological studies for this compound are not thoroughly investigated.[8]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound and its hydrochloride salt is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safe handling.

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[9]

-

Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[8][10] Gloves should be inspected before use and disposed of properly after handling.[8]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[8][10]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]

-

This compound hydrochloride is hygroscopic and should be protected from moisture.[5][11]

-

Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[8]

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[8]

Emergency Procedures

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][10]

-

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[5][10]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Get medical attention.[5][8]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]

-

Hazardous combustion products: Thermal decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[5]

-

Special protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Toxicological Information

The toxicological properties of this compound and its hydrochloride salt have not been thoroughly investigated.[8] The available information from safety data sheets is summarized below.

-

Irritation: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]

-

Sensitization: No data available on skin or respiratory sensitization.[5][10]

-

Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5][8]

-

Reproductive Toxicity: No data available.[8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[8]

The following diagram illustrates the logical relationship between exposure routes and potential health effects based on the available GHS classifications.

Caption: Relationship between exposure routes and potential health effects.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound and its hydrochloride salt for trained laboratory personnel. It is not a substitute for a thorough risk assessment for specific laboratory procedures. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

- 1. This compound | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 33208-99-0 [chemicalbook.com]

- 3. Buy this compound hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]

- 4. This compound CAS#: 7324-05-2 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound hydrochloride [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. biosynth.com [biosynth.com]

The Cornerstone of Peptide Amidation: A Technical Guide to L-Alaninamide in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of L-alaninamide in peptide chemistry. C-terminal amidation is a critical post-translational modification that significantly enhances the therapeutic potential of peptides by increasing their stability and biological activity.[1] this compound serves as a key building block in the synthesis of these modified peptides, offering a versatile and efficient means to introduce a C-terminal amide functionality. This document provides a comprehensive overview of the synthesis, characterization, and application of peptides incorporating this compound, complete with detailed experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.

The Significance of C-Terminal Amidation with this compound

The substitution of the C-terminal carboxylic acid with an amide group, a modification readily achieved using this compound, confers several advantageous properties to synthetic peptides. This modification neutralizes the negative charge of the carboxyl group, which can lead to increased metabolic stability by rendering the peptide less susceptible to enzymatic degradation by carboxypeptidases.[1] Furthermore, C-terminal amidation often results in a conformation that more closely mimics that of endogenous peptide hormones and neurotransmitters, many of which are naturally amidated. This can lead to enhanced receptor binding affinity and, consequently, greater biological potency. The uncharged C-terminus can also improve the peptide's ability to cross cellular membranes.

Synthesis of Peptides with C-Terminal this compound

The most common method for synthesizing peptides with a C-terminal amide is Solid-Phase Peptide Synthesis (SPPS) utilizing a resin that yields a C-terminal amide upon cleavage, such as the Rink amide resin.[2][3] this compound can be effectively incorporated as the C-terminal residue through a carefully orchestrated series of coupling and deprotection steps.

Experimental Protocol: Solid-Phase Synthesis of a Model Peptide with C-Terminal this compound

This protocol outlines the manual synthesis of a model tripeptide, Phe-Gly-Ala-NH₂, on a Rink amide resin.

Materials:

-

Rink Amide AM resin (0.65 mmol/g substitution)

-

Fmoc-L-Alaninamide

-

Fmoc-Gly-OH

-

Fmoc-L-Phenylalanine-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dipeptide (DIEA)

-

Diethyl ether (cold)

-

Kaiser test kit

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Place 150 mg of Rink Amide AM resin in a reaction vessel.

-

Swell the resin in DMF (approximately 10 mL/g of resin) for 15-30 minutes.[3]

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the resin.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of the First Amino Acid (Fmoc-L-Alaninamide):

-

In a separate vial, dissolve Fmoc-L-Alaninamide (3 equivalents relative to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Peptide Chain Elongation (Coupling of Fmoc-Gly-OH and Fmoc-L-Phenylalanine-OH):

-

Deprotection: Remove the Fmoc group from the resin-bound this compound by repeating step 1.

-

Coupling of Fmoc-Gly-OH: Activate Fmoc-Gly-OH as described in step 2 and couple it to the resin.

-

Deprotection: Remove the Fmoc group from the resin-bound Glycine.

-

Coupling of Fmoc-L-Phenylalanine-OH: Activate Fmoc-L-Phenylalanine-OH and couple it to the resin.

-

After each coupling step, wash the resin as described previously.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[4]

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[4][5][6]

-

Quantitative Data Presentation

The yield and purity of synthetic peptides can vary depending on the sequence, coupling efficiency, and purification method. The following table provides representative data for the synthesis of a short peptide with a C-terminal this compound.

| Synthesis Step | Parameter | Typical Value | Method of Determination |

| Resin Loading | Substitution | 0.65 mmol/g | Manufacturer's specification |

| Crude Peptide Synthesis | Crude Yield | 70-85% | Gravimetric analysis |

| Crude Purity | 50-70% | Analytical RP-HPLC | |

| Purification | Purified Yield | 20-40% | Gravimetric analysis post-HPLC |

| Final Purity | >95% | Analytical RP-HPLC | |

| Characterization | Molecular Weight | Confirmed | Mass Spectrometry (ESI-MS) |

Note: Yields are calculated based on the initial resin loading. Purity is determined by the peak area percentage at a specific wavelength (typically 214-220 nm) in the HPLC chromatogram.[4][7]

Characterization of this compound Peptides

Accurate characterization is essential to confirm the identity and purity of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is the primary method for assessing the purity of the final peptide product. A single, sharp peak at the expected retention time is indicative of a highly pure sample.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. Tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence through analysis of the fragmentation pattern.[8] Peptides with a C-terminal amide exhibit a characteristic fragmentation pattern, often involving the neutral loss of the amine or lactam and the formation of aryl acylium cations.[9]

Role in Biological Systems: A Focus on GPCR Signaling

Many peptide hormones that act on G-protein coupled receptors (GPCRs) are C-terminally amidated. This modification is often crucial for their biological activity. For instance, Glucagon-Like Peptide-1 (GLP-1) is a key incretin hormone with a C-terminal amide that regulates blood glucose levels by binding to its GPCR on pancreatic β-cells. Synthetic analogues of GLP-1 with a C-terminal this compound can be developed to enhance their therapeutic properties.[10][11]

Signaling Pathway of a GLP-1 Analogue with C-Terminal this compound

The binding of a GLP-1 analogue to its receptor initiates a cascade of intracellular events, as depicted in the following diagram.

Caption: GLP-1 analogue signaling pathway in a pancreatic β-cell.

Experimental Workflow

The overall process for the synthesis and evaluation of a peptide with a C-terminal this compound can be summarized in the following workflow.

Caption: Overall experimental workflow for peptide synthesis and analysis.

Conclusion

This compound is a crucial reagent in modern peptide chemistry, enabling the synthesis of C-terminally amidated peptides with enhanced stability and biological activity. The methodologies outlined in this guide provide a robust framework for researchers to produce high-quality peptides for a wide range of applications, from basic research to the development of novel peptide-based therapeutics. The use of solid-phase synthesis, coupled with rigorous purification and characterization techniques, ensures the reliable production of these valuable molecules.

References

- 1. lifetein.com [lifetein.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

L-Alaninamide: A Versatile Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-alaninamide, the amide derivative of the naturally occurring amino acid L-alanine, has emerged as a crucial and versatile chiral building block in modern organic synthesis. Its inherent chirality, coupled with the presence of two reactive functional groups—an amine and an amide—provides a powerful scaffold for the stereoselective synthesis of a diverse array of complex organic molecules. This guide explores the utility of this compound in the construction of chiral heterocycles and as a chiral auxiliary, with a focus on its application in the synthesis of medicinally relevant compounds. Detailed experimental protocols and quantitative data for key transformations are provided to facilitate its practical application in the laboratory.

Core Properties of this compound

This compound is typically available as a white crystalline solid, often in the form of its hydrochloride salt (this compound HCl) to improve its stability and handling.[1] The free base can be readily generated in situ by treatment with a suitable base. It exhibits good solubility in water and polar organic solvents such as alcohols and DMF, but has limited solubility in nonpolar solvents like ether.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 33208-99-0 | [2] |

| Molecular Formula | C₃H₉ClN₂O | [3] |

| Molecular Weight | 124.57 g/mol | [3] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 212-217 °C | |

| Solubility | Soluble in water and alcohols | [1] |

Applications in the Synthesis of Chiral Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds.

Synthesis of Chiral Imidazolidin-4-ones

A straightforward application of this compound is its condensation with carbonyl compounds to form chiral imidazolidin-4-ones. These heterocycles can serve as intermediates for more complex molecules or exhibit biological activity themselves.

Experimental Protocol: Synthesis of (S)-2,2,5-trimethylimidazolidin-4-one

This protocol describes the synthesis of a chiral imidazolidin-4-one from this compound hydrochloride and acetone.

Reaction Scheme:

Caption: Synthesis of (S)-2,2,5-trimethylimidazolidin-4-one.

Procedure:

-

To a solution of this compound hydrochloride (5.4 g, 43.35 mmol) in acetone (300 mL) and n-butanol (230 mL), add 4Å molecular sieves (5 g) and triethylamine (6 mL, 43.35 mmol).

-

The reaction mixture is stirred under reflux for 32 hours.

-

After cooling to room temperature, the mixture is filtered to remove insoluble solids.

-

The filtrate is evaporated to dryness to yield the product.

Table 2: Quantitative Data for the Synthesis of (S)-2,2,5-trimethylimidazolidin-4-one

| Reactant | Molar Equiv. | Amount |

| This compound HCl | 1.0 | 5.4 g |

| Acetone | Solvent | 300 mL |

| n-Butanol | Solvent | 230 mL |

| Triethylamine | 1.0 | 6 mL |

| 4Å Molecular Sieves | - | 5 g |

| Product | 5.6 g | |

| Yield | ~91% |

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

While a direct experimental protocol for a Pictet-Spengler reaction with this compound was not found in the immediate literature, its analogue, L-tryptophanamide (the amide of tryptophan), is a known substrate for this powerful cyclization reaction to form chiral tetrahydro-β-carbolines. This class of compounds is the core structure of many alkaloids and pharmacologically active molecules. The general principle involves the condensation of the amino group of the tryptophanamide with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.

Caption: Logical workflow of the Pictet-Spengler reaction.

This compound as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This compound can be derivatized to act as an effective chiral auxiliary, particularly in diastereoselective alkylation reactions for the synthesis of α-quaternary amino acids.

Experimental Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine

This protocol, adapted from the work of Myers and coworkers, demonstrates the use of a pseudoephenamine derivative of this compound as a chiral auxiliary for the synthesis of α-quaternary amino acids with high diastereoselectivity.

Reaction Scheme:

Caption: Asymmetric alkylation using a pseudoephenamine alaninamide auxiliary.

Procedure:

-

A solution of the (1S,2S)-pseudoephenamine (S)-alaninamide pivaldimine (1.0 equiv) in anhydrous THF is cooled to -78 °C.

-

A solution of lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (2.2 equiv) in THF is added dropwise, and the mixture is stirred for a specified time to form the enolate.

-

The electrophile (e.g., an alkyl halide, 2.5 equiv) is added, and the reaction is stirred at -78 °C or 0 °C until completion.

-

The reaction is quenched, and the product is isolated and purified. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Table 3: Quantitative Data for the Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine

| Electrophile (R-X) | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio |

| Methyl Iodide | LDA | -78 | 95 | >98:2 |

| Ethyl Iodide | LDA | -78 | 92 | >98:2 |

| n-Propyl Iodide | LHMDS | -78 | 91 | >98:2 |

| Benzyl Bromide | LHMDS | -78 | 96 | >98:2 |

| Allyl Bromide | LHMDS | 0 | 94 | >98:2 |

Data adapted from Myers, A. G., et al. (2012).

Application in the Synthesis of Pharmaceutical Agents: DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many of these inhibitors are peptidomimetics, and their synthesis often relies on chiral amino acid derivatives. Vildagliptin, a potent DPP-4 inhibitor, is synthesized from L-prolinamide, an analogue of this compound.[4][5][6][7] This highlights the importance of chiral amino amides as key building blocks in the development of modern pharmaceuticals.

The DPP-4 Signaling Pathway

DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells.[1][3] This ultimately results in lower blood glucose levels.

Caption: The DPP-4 signaling pathway and the mechanism of action of Vildagliptin.

Conclusion

This compound is a readily available and highly valuable chiral building block in organic synthesis. Its utility spans from the construction of complex chiral heterocycles to its application as a reliable chiral auxiliary in asymmetric reactions. The successful incorporation of this compound and its analogues into medicinally important molecules, such as DPP-4 inhibitors, underscores its significance in drug discovery and development. The experimental protocols and data presented in this guide provide a practical framework for chemists to harness the synthetic potential of this versatile chiral synthon.

References

- 1. research.uniupo.it [research.uniupo.it]

- 2. Electrochemical Synthesis of a Sitagliptin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Vildagliptin [cjph.com.cn]

- 7. op.niscair.res.in [op.niscair.res.in]

The Discovery and History of L-Alaninamide: A Technical Guide

Introduction

L-Alaninamide, the amide derivative of the proteinogenic amino acid L-alanine, is a fundamental chiral building block in organic synthesis and medicinal chemistry. Its simple structure, possessing a primary amine, a primary amide, and a methyl side chain, belies its versatility as a precursor in the synthesis of a wide array of more complex molecules, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on its hydrochloride salt, the most common commercially available form.

Historical Context and Discovery

The specific historical record of the first synthesis of this compound is not prominently documented. However, its discovery is intrinsically linked to the foundational work on amino acids and peptides in the late 19th and early 20th centuries. The pioneering work of chemists like Emil Fischer, who elucidated the nature of the peptide bond and developed methods for synthesizing polypeptides, laid the groundwork for the preparation of simple amino acid derivatives, including amides.

The synthesis of amino acid amides was a logical extension of the broader exploration of amino acid chemistry. Early methods for peptide synthesis involved the activation of the carboxylic acid group of an amino acid, followed by reaction with the amino group of another. A similar principle, the reaction of an activated L-alanine derivative (such as an ester or acid chloride) with ammonia, would have been a straightforward method for early organic chemists to produce this compound. General methods for the synthesis of amino acid amides from amino acid esters and ammonia were being established in the early to mid-20th century, and it is within this context that this compound would have been first prepared and characterized.

While a singular "discovery" paper is not readily identifiable, the synthesis and use of this compound and other simple amino acid amides became commonplace as the field of peptide chemistry and medicinal chemistry grew. Today, this compound is a readily available reagent, valued for its role as a chiral synthon.

Physicochemical and Spectroscopic Data

This compound is most commonly handled as its hydrochloride salt, which is a stable, crystalline solid. The free base is also known but is less common commercially. The quantitative data for both forms are summarized in the tables below.

This compound

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 88.11 g/mol | --INVALID-LINK-- |

| Melting Point | 74-76 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 247.4 ± 23.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.062 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 15.99 ± 0.50 | --INVALID-LINK-- |

This compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₃H₉ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 124.57 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 212-217 °C | --INVALID-LINK-- |

| Solubility | Soluble in water; slightly soluble in methanol and DMSO. | --INVALID-LINK-- |

| Optical Rotation [α]25/D | +10° to +12° (c=1 in MeOH) | --INVALID-LINK-- |

| pH | ~4.5 (in solution) | --INVALID-LINK-- |

| Density | ~1.307 g/cm³ | --INVALID-LINK-- |

Spectroscopic Data (this compound Hydrochloride)

-

¹H NMR (D₂O): The proton NMR spectrum would be expected to show a doublet for the methyl protons (CH₃), a quartet for the alpha-proton (α-CH), and broad signals for the amine (NH₂) and amide (CONH₂) protons. The exact chemical shifts can vary based on concentration and pH.

-

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the methyl carbon, the alpha-carbon, and the carbonyl carbon.

Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from L-alanine. The following is a representative protocol based on common laboratory procedures.

Synthesis of this compound Hydrochloride from L-Alanine

Step 1: Esterification of L-Alanine to L-Alanine Methyl Ester Hydrochloride

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap.

-

Procedure:

-

To the flask, add L-alanine (1.0 eq) and methanol (5-10 volumes).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 35 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, ensuring that the generated SO₂ gas is safely trapped.

-

After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure to obtain the crude L-alanine methyl ester hydrochloride as a white solid. This intermediate can be used in the next step without further purification.

-

Step 2: Ammonolysis of L-Alanine Methyl Ester Hydrochloride to this compound Hydrochloride

-

Apparatus: A pressure-resistant vessel or a well-sealed three-necked flask with a gas inlet and outlet.

-

Procedure:

-

Dissolve the crude L-alanine methyl ester hydrochloride from the previous step in a minimal amount of cold methanol.

-

Cool the solution in an ice-salt bath.

-

Bubble anhydrous ammonia gas through the solution for several hours, or add a saturated solution of ammonia in methanol. The reaction is typically left to stir at room temperature overnight in a sealed vessel.

-

After the reaction is complete, remove the excess ammonia and methanol under reduced pressure.

-

The resulting crude product contains this compound hydrochloride and ammonium chloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/acetone or ethanol/ether) to obtain pure this compound hydrochloride as white crystals.

-

Applications in Drug Development and Research